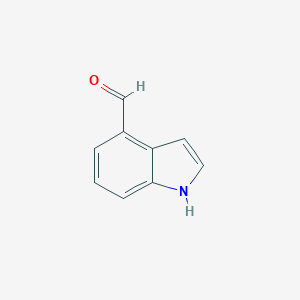

Indole-4-carboxaldehyde

Overview

Description

Mechanism of Action

Target of Action

Indole-4-carboxaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the release of pro-inflammatory cytokines and ROS levels .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Result of Action

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota composition could potentially affect the production and action of these compounds. Other factors, such as pH, temperature, and the presence of other substances, could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Indole-4-carboxaldehyde participates in biochemical reactions involving enzymes, proteins, and other biomolecules. It is involved in the synthesis of aurora kinase A inhibitors, preparation of antitumor agents, intramolecular Friedel-Crafts acylation, preparation of inhibitors of cell division in E. coli, and synthesis of Hantzsch pyridine-containing Schiff bases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have inhibitory activity against influenza A and can reduce H2O2-induced DNA damage and reactive oxygen species (ROS) generation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the formation of indole derivatives that bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, a related compound, have been found to be both cytoplasmic and associated with thylakoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formyl Indole can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the fourth position . Another method includes the oxidation of 4-methylindole using oxidizing agents like selenium dioxide (SeO2) or manganese dioxide (MnO2) .

Industrial Production Methods: In industrial settings, the production of 4-Formyl Indole often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, SeO2, MnO2

Reduction: NaBH4, LiAlH4

Substitution: Br2, I2

Major Products:

Oxidation: Indole-4-carboxylic acid

Reduction: 4-Hydroxymethylindole

Substitution: 3-Bromo-4-formylindole, 3-Iodo-4-formylindole

Scientific Research Applications

4-Formyl Indole has numerous applications in scientific research:

Comparison with Similar Compounds

4-Formyl Indole can be compared with other indole derivatives, such as:

Indole-3-carboxaldehyde: Similar structure but with the formyl group at the third position.

Indole-2-carboxaldehyde: Formyl group at the second position.

Indole-3-acetic acid: A derivative with a carboxylic acid group at the third position.

Uniqueness: 4-Formyl Indole is unique due to its specific position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

Indole-4-carboxaldehyde (I4C) is a naturally occurring compound with significant biological activity, particularly noted for its anti-inflammatory properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with I4C, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an aldehyde functional group at the 4-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 161.16 g/mol. The compound can be isolated from various natural sources, including certain seaweeds such as Sargassum thunbergii and the roots of Scopolia japonica .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of I4C, particularly in relation to hepatic inflammation. Research indicates that I4C can mitigate methylglyoxal (MGO)-induced inflammation in human hepatocyte cell lines (HepG2). The compound achieves this by:

- Inhibiting Pro-inflammatory Cytokines : I4C significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) .

- Modulating NF-κB Activation : The compound prevents MGO-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

- Enhancing Glyoxalase-1 Expression : I4C treatment leads to an increase in glyoxalase-1 (Glo-1) expression, which plays a crucial role in detoxifying methylglyoxal and reducing advanced glycation end-products (AGEs) formation .

Study on Hepatic Inflammation

A pivotal study published in 2019 explored the effects of I4C on hepatic inflammation induced by MGO. The findings demonstrated that:

- Cell Viability : I4C did not exhibit cytotoxicity at concentrations up to 100 µM in HepG2 cells.

- Gene Expression : Pre-treatment with I4C significantly reduced MGO-induced increases in TNF-α and IFN-γ mRNA levels.

- Protein Analysis : Western blot analysis confirmed that I4C treatment inhibited the translocation of NF-κB into the nucleus following MGO exposure, indicating a blockade in the inflammatory signaling pathway .

Summary of Biological Activities

The following table summarizes key biological activities and mechanisms associated with this compound:

Properties

IUPAC Name |

1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDFGLNZWNJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318838 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-86-8 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 337264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Indole-4-carboxaldehyde?

A1: Research suggests that this compound exhibits anti-inflammatory properties. In a study on human hepatocytes, this compound isolated from the seaweed Sargassum thunbergii (ST-I4C) was shown to attenuate methylglyoxal (MGO)-induced inflammation. [] This effect was attributed to the activation of nuclear factor-kappa B (NF-κB) and an increase in the expression of glyoxalase-1 (Glo-1), an enzyme crucial for detoxifying MGO. [] Additionally, ST-I4C was found to reduce the formation of advanced glycation end-products (AGEs) and the expression of the receptor for AGEs (RAGE), further supporting its anti-inflammatory potential. []

Q2: Are there any studies demonstrating the anti-obesity potential of this compound?

A2: While not explicitly investigated in the provided literature, this compound isomers isolated from Sargassum thunbergii have shown potential as anti-obesity agents. Specifically, Indole-2-carboxaldehyde (STC-1) and Indole-5-carboxaldehyde (STC-5) were found to inhibit adipogenesis in 3T3-L1 cells. [] They achieved this by activating the AMP-activated protein kinase (AMPK) pathway, leading to the downregulation of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c. [] Further research is needed to investigate if this compound shares similar anti-adipogenic properties.

Q3: What are the common synthetic routes for this compound?

A3: Several methods for synthesizing this compound are reported in the literature. One approach utilizes 2-methyl-3-nitrobenzoate as the starting material. [, ] This method involves a multi-step process of reduction, oxidation, protection, condensation, cyclization, and acidification to yield this compound. [, ] Another approach employs N-Alkyl-5-aminoisoquinolinium salts as precursors, which are then converted to Indole-4-carboxaldehydes by heating in a two-phase system containing sodium bisulfite and sodium sulfite. [, ] Additionally, a one-pot synthesis method utilizes (2-aminobenzyl) triphenylphosphonium bromide reacted with aromatic aldehydes under microwave irradiation. []

Q4: Has this compound been identified in natural sources?

A5: Yes, this compound has been identified in the leaf extract of Chromolaena Odorata (Siam weed) through gas chromatography-mass spectrometry analysis. [] The presence of this and other bioactive compounds suggests potential applications of this plant in traditional medicine. [] Additionally, this compound has also been isolated from the edible seaweed Sargassum thunbergii. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.